2-Bromo-5-methylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C6H5BrO3 It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom, a methyl group, and a carboxylic acid group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylfuran-3-carboxylic acid typically involves the bromination of 5-methylfuran-3-carboxylic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylfuran-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Oxidation: this compound can be converted to 2-Bromo-5-formylfuran-3-carboxylic acid or 2-Bromo-5-carboxyfuran-3-carboxylic acid.
Reduction: 2-Bromo-5-methylfuran-3-methanol or 2-Bromo-5-methylfuran-3-aldehyde.
Scientific Research Applications
2-Bromo-5-methylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylfuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways involved vary depending on the specific context and application.
Comparison with Similar Compounds
2-Bromo-5-methylfuran-3-carboxylic acid can be compared with other similar compounds, such as:
5-Bromo-3-methylfuran-2-carboxylic acid: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
2-Bromo-5-methylfuran: Lacks the carboxylic acid group, resulting in different chemical behavior and applications.
5-Bromo-2-methylfuran-3-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C6H5BrO3 |
---|---|
Molecular Weight |
205.01 g/mol |
IUPAC Name |
2-bromo-5-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C6H5BrO3/c1-3-2-4(6(8)9)5(7)10-3/h2H,1H3,(H,8,9) |
InChI Key |
FFQQITAFZBHMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.